![molecular formula C8H11FN2 B2808634 (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine CAS No. 2248172-69-0](/img/structure/B2808634.png)
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine
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Overview
Description
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine, also known as 5-Fluoro-2-(aminomethyl)pyridine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine. However, studies have shown that it has low toxicity and does not cause significant adverse effects in laboratory animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine is its versatility in various reactions. It can be used as a building block in the synthesis of various organic compounds and as a ligand in the development of metal complexes for catalytic reactions. However, its high cost and limited availability may limit its use in large-scale experiments.
Future Directions
There are many potential future directions for the research of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine. One direction is the development of new synthetic methods that are more cost-effective and efficient. Another direction is the exploration of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further studies on its mechanism of action and biochemical and physiological effects may provide valuable insights into its potential uses.
Synthesis Methods
The synthesis of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine involves the reaction of 5-fluoro-2-pyridinecarboxaldehyde with formaldehyde and ammonium chloride in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used as a ligand in the development of metal complexes for catalytic reactions.
properties
IUPAC Name |
(2R)-2-(5-fluoropyridin-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQQMFHDJRXVDC-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-amine |
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